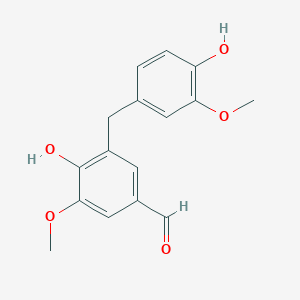
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde is a complex organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of hydroxyl and methoxy groups attached to a benzaldehyde core. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of vanillyl alcohol as a starting material. The key reaction factors for this synthesis include optimal temperature, pH, and concentration of reactants. For instance, the optimal temperature for the reaction is around 37°C, with a pH of 6.6 and a concentration of vanillyl alcohol at 158 mM .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For example, palladium complexes can be used for the dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to produce the desired compound . These methods are designed to maximize yield and minimize by-product formation, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products retain the core structure of the original compound while exhibiting different chemical properties.
Applications De Recherche Scientifique
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillyl Alcohol: Shares structural similarities and exhibits antioxidant properties.
Vanillin: Known for its aromatic properties and used in flavoring agents.
Eugenol: Found in cloves and has anti-inflammatory properties.
Uniqueness
What sets 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across various scientific disciplines.
Propriétés
Numéro CAS |
202582-64-7 |
|---|---|
Formule moléculaire |
C₁₆H₁₆O₅ |
Poids moléculaire |
288.3 |
Synonymes |
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















